
N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide, also known as FTI-277, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of farnesyltransferase inhibitors (FTIs), which are designed to inhibit the activity of farnesyltransferase, an enzyme that plays a critical role in the processing and activation of certain oncogenic proteins.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide is based on its ability to inhibit the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of certain oncogenic proteins. By inhibiting the activity of this enzyme, N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide can prevent the activation of these proteins, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus, and to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide for lab experiments is its high potency and specificity for farnesyltransferase inhibition. This makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide and related compounds. One area of interest is the development of new FTIs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of new targets for farnesyltransferase inhibition, which could expand the potential applications of these compounds beyond cancer treatment. Finally, there is also interest in exploring the use of FTIs in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide involves several steps, starting with the reaction of furan-2-carboxaldehyde and methyl thioglycolate to form the corresponding thioacetal. This intermediate is then subjected to a sequence of reactions that ultimately lead to the formation of the final product, N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in a variety of cancer cell lines.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-12(8-9-4-2-6-14-9)11(13)10-5-3-7-15-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIRYGIPPFCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)
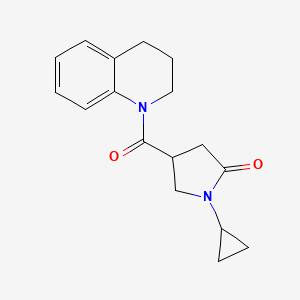
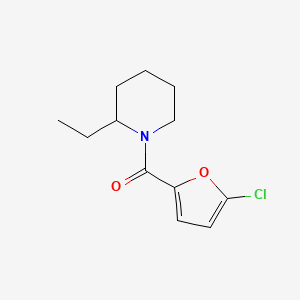
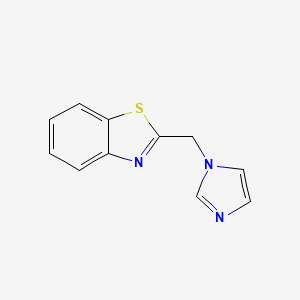
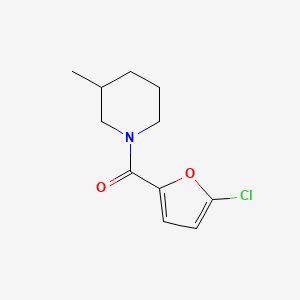
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)
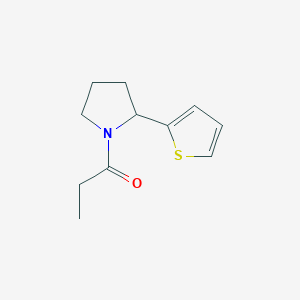

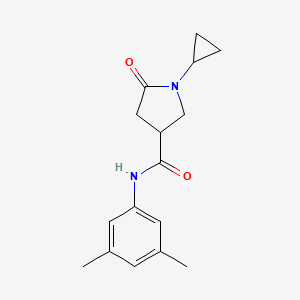
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanol](/img/structure/B7506309.png)
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)